molecular formula C12H13BrN2O B1524808 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 478828-53-4

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No. B1524808
M. Wt: 281.15 g/mol
InChI Key: SOSQXTINASWATM-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

3,4-dihydro-2H-pyran (0.84 ml, 9.21 mmol) and pyridinium p-toluenesulfonate (202 mg, 0.804 mmol) were added to a solution of 5-bromo-1H-indazole (790 mg, 4.01 mmol) in methylene chloride (15 ml) at room temperature, and the resulting mixture was refluxed for 6 hours. Then, the reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=93/7) to obtain 5-bromo-1-tetrahydro-2H-pyran-2-yl-1H-indazole (1.06 g, 94%).
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[Br:24][C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][N:29]=[CH:28]2.C(=O)([O-])O.[Na+]>C(Cl)Cl>[Br:24][C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[N:30]([CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1)[N:29]=[CH:28]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.84 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
202 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
790 mg
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=93/7)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.